molecular formula C13H14N2O B462281 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide CAS No. 690990-79-5

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Cat. No.: B462281
CAS No.: 690990-79-5
M. Wt: 214.26g/mol
InChI Key: VKYBNEKCSPJPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound built around a 2,5-dimethylpyrrole scaffold, a structure of significant interest in medicinal chemistry and bioprocessing research. While direct studies on this specific benzamide are limited, research on closely related analogues provides strong indications of its potential utility. The 2,5-dimethylpyrrole moiety has been identified as a key pharmacophore in the development of novel antitubercular agents. Studies on structurally similar compounds have shown that this chemical scaffold can act as a potent inhibitor of the enoyl ACP reductase (InhA) enzyme in Mycobacterium tuberculosis , a key target in the fight against tuberculosis . Furthermore, derivatives sharing the 2,5-dimethylpyrrole structure have demonstrated promising activity against the M. tuberculosis H37 Rv strain, with several compounds exhibiting minimum inhibitory concentration (MIC) values in the low µg/mL range . Beyond infectious disease research, the 2,5-dimethylpyrrole structure has been identified as a functional core that can enhance bioproduction. In cell culture studies, this specific partial structure was found to be the most effective component of a larger molecule that increased monoclonal antibody production in recombinant CHO cells . The compound achieved this by modulating cell metabolism, suppressing cell growth, and increasing the cell-specific productivity and intracellular ATP levels, highlighting its potential application in improving the yield and efficiency of biologics manufacturing . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

690990-79-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26g/mol

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)benzamide

InChI

InChI=1S/C13H14N2O/c1-9-3-4-10(2)15(9)12-7-5-11(6-8-12)13(14)16/h3-8H,1-2H3,(H2,14,16)

InChI Key

VKYBNEKCSPJPNM-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N)C

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1 : Comparison of MPPB with Pyrrole Derivatives in rCHO Cell Cultures

Compound Structure Cell-Specific Productivity (Fold Change vs. Control) Viability (%) Key Findings
MPPB (62) 4-(2,5-Dimethylpyrrolyl)benzamide 2.2x >80 Optimal balance of productivity and viability
2,5-Dimethylpyrrole (13) Pyrrole with 2,5-methyl groups 2.2x >80 Active fragment of MPPB; no cytotoxicity
Alkyl Pyrroles (9–14) Pyrrole with varied alkyl groups 1.4–7.8x <50 High productivity but severe cytotoxicity
Pyrrole (7) Unsubstituted pyrrole No change >90 Inactive
1-Alkyl Pyrroles (1,8) N-alkylated pyrroles No change >85 Inactive

Key Observations:

2,5-Dimethylpyrrole (13) replicates MPPB’s efficacy, confirming its role as the active pharmacophore. Substitution at the 2,5-positions is essential for activity .

Alkyl Pyrroles (9–14) with substituents at non-2,5 positions (e.g., 3-methyl) show elevated productivity (up to 7.8x) but reduce viability below 50%, limiting their utility .

Unsubstituted or N-alkylated pyrroles lack activity, emphasizing the necessity of 2,5-dimethyl substitution .

Benzamide Analogs

MPPB was compared with benzamide derivatives lacking the pyrrole group or with alternative substituents:

N-(2,5-Dioxopyrrolidin-1-yl)benzamide: No enhancement in productivity or viability, indicating the pyrrole group is indispensable .

4-Aminobenzamide: Inactive, confirming the necessity of the dimethylpyrrole substituent .

N-Benzyl-4-(2,5-dimethylpyrrolyl)benzamide (CAS 521300-55-0): Structural analog with a benzyl group instead of dioxopyrrolidinyl.

Non-Structural Comparators

MPPB outperforms traditional mAb enhancers like DMSO and valproic acid , which require higher concentrations (1–10 mM) and exhibit cytotoxicity . For example, DMSO increases productivity by 1.5x but reduces viability by 30% .

Mechanistic Advantages of MPPB

Metabolic Modulation : MPPB increases glucose uptake (0.74 vs. 0.63 pmol/cell/day in controls) and intracellular ATP, enhancing energy availability for protein synthesis .

Scalability : Retains efficacy in fed-batch cultures, extending mAb production to 14 days vs. 10 days in controls .

Preparation Methods

Paal-Knorr Condensation to Form Ethyl 4-(2,5-Dimethylpyrrol-1-yl)benzoate

In a reflux setup, ethyl 4-aminobenzoate reacts with acetonyl acetone (2,5-hexanedione) in glacial acetic acid at 120°C for 1 hour. The reaction proceeds via cyclocondensation, yielding ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with a 65% isolated yield. The mechanism involves nucleophilic attack by the amine on the diketone, followed by dehydration and aromatization.

Key parameters :

  • Molar ratio : 1:1.2 (ethyl 4-aminobenzoate to acetonyl acetone)

  • Solvent : Glacial acetic acid (100 mL per 0.1 mol of ester)

  • Workup : Removal of solvent under reduced pressure, filtration, and recrystallization from ethanol.

Alternative Route via Carboxylic Acid Activation

This method prioritizes intermediate isolation of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid, enabling modular amidation.

Hydrolysis of the Ester to Carboxylic Acid

Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate undergoes alkaline hydrolysis using 2M NaOH in ethanol-water (3:1) at 70°C for 4 hours. The carboxylic acid is isolated in 85–90% yield after acidification with HCl and filtration.

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with ammonium chloride in dichloromethane. This one-pot procedure achieves 75–80% yield, with purification via flash chromatography (ethyl acetate/hexane).

Advantages :

  • Avoids harsh ammonolysis conditions.

  • Scalable for industrial production.

Direct Functionalization of 4-Aminobenzamide

A less common but efficient route involves introducing the pyrrole moiety directly onto 4-aminobenzamide.

Paal-Knorr Reaction with 4-Aminobenzamide

4-Aminobenzamide reacts with acetonyl acetone in refluxing acetic acid (2 hours), yielding 4-(2,5-dimethylpyrrol-1-yl)benzamide in 70% yield.

Optimization insights :

  • Acid catalyst : p-Toluenesulfonic acid (pTSA) enhances reaction rate (1 hour vs. 2 hours with acetic acid alone).

  • Side products : Over-alkylation at the pyrrole nitrogen is suppressed by maintaining a 1:1 molar ratio.

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Purity Scalability
Paal-Knorr + Amination252% (0.65 × 0.8)>95%High
Carboxylic Acid Activation363% (0.65 × 0.9 × 0.8)98%Moderate
Direct Functionalization170%97%High

Critical observations :

  • The direct functionalization route offers the highest yield and simplicity but requires costly 4-aminobenzamide.

  • Carbodiimide coupling ensures high purity but involves additional purification steps.

Structural and Mechanistic Insights

Role of the 2,5-Dimethylpyrrole Group

The dimethylpyrrole moiety enhances electron density at the benzamide carbonyl, facilitating hydrogen bonding with biological targets. This structural feature is critical for the compound’s ability to modulate monoclonal antibody galactosylation.

Impact of Reaction Conditions on Yield

  • Temperature : Excessive heat (>120°C) during Paal-Knorr condensation promotes tar formation, reducing yield by 15–20%.

  • Solvent polarity : Glacial acetic acid outperforms aprotic solvents (e.g., DMF) due to superior proton availability for cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.